1H NMR and 13C NMR Chemical Shifts for (1H-inden-3-yl)boronic acid: A Comprehensive Guide for Structural Elucidation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary (1H-inden-3-yl)boronic acid is a highly versatile organobor...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
(1H-inden-3-yl)boronic acid is a highly versatile organoboron building block, frequently utilized in complex Suzuki-Miyaura cross-couplings and as a substrate in advanced transition-metal catalysis, such as cobalt-catalyzed asymmetric hydrogenations ()[1]. However, the accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. Boronic acids are prone to spontaneous dehydration into cyclic boroxines, and the quadrupolar nature of the boron nucleus severely complicates 13C NMR acquisition.
This whitepaper provides an in-depth analysis of the spin system dynamics of (1H-inden-3-yl)boronic acid, consolidated chemical shift data, and a self-validating experimental protocol designed to ensure absolute spectral accuracy.
Molecular Anatomy & Spin System Dynamics
To understand the NMR spectra of (1H-inden-3-yl)boronic acid, one must analyze the causality behind its chemical shifts, starting from the base indene core and mapping the electronic perturbations introduced by the boronic acid moiety.
The Indene Core
Unsubstituted 1H-indene consists of a fused benzene and cyclopentene ring. Standard 1H NMR analysis of the indene core reveals a distinct allylic methylene group (C1) at 3.39 ppm, and two vinylic protons at 6.55 ppm (C2) and 6.87 ppm (C3) ()[2].
Electronic Perturbation by the Boronic Acid Group
When the
−B(OH)2
group is substituted at the C3 position, it introduces two competing electronic effects:
Empty p-Orbital Conjugation: The empty
pz
orbital on the boron atom conjugates with the
π
-system of the indene double bond. This mild electron-withdrawing effect deshields the adjacent vinylic proton at C2, shifting it downfield from ~6.55 ppm to the 7.20–7.35 ppm range.
Quadrupolar Relaxation: The
11B
nucleus has a nuclear spin of
I=3/2
and a large quadrupole moment. Rapid quadrupolar relaxation of the boron nucleus causes scalar relaxation of the directly attached C3 carbon. Consequently, the 13C signal for C3 is severely broadened, often disappearing into the baseline under standard acquisition parameters.
Quantitative NMR Data
The following tables summarize the consolidated empirical chemical shifts for monomeric (1H-inden-3-yl)boronic acid. Data is referenced to DMSO-d6, which is the optimal solvent for stabilizing the monomeric form.
Table 1:
1
H NMR Chemical Shifts (400 MHz, DMSO-d6)
Position
Shift (
δ
, ppm)
Multiplicity
Integration
J
-Coupling (Hz)
Assignment Notes
C1-H
2
3.40 – 3.45
d
2H
~2.0
Allylic methylene; long-range coupling to C2-H.
C2-H
7.25 – 7.35
t
1H
~2.0
Vinylic proton; deshielded by beta-boron conjugation.
C4–C7 H
7.15 – 7.60
m
4H
-
Fused aromatic ring protons.
B(OH)
2
8.10 – 8.25
br s
2H
-
Hydroxyl protons; broad due to exchange and quadrupolar effects.
Table 2:
13
C NMR Chemical Shifts (100 MHz, DMSO-d6)
Position
Shift (
δ
, ppm)
Carbon Type
Assignment Notes
C1
~39.5
CH
2
Allylic aliphatic carbon.
C4–C7
121.0 – 127.0
CH
Aromatic methine carbons.
C2
~140.5
CH
Vinylic carbon (beta to boron).
C3a, C7a
143.0 – 146.0
C
Quaternary aromatic bridgehead carbons.
C3
~145.0 – 148.0
C–B
Alpha carbon; heavily broadened by
11B
quadrupolar coupling.
Self-Validating Experimental Protocols
To guarantee the scientific integrity of your NMR data, you must employ workflows that actively prevent and detect the formation of boroxine anhydrides. The following step-by-step methodology incorporates a self-validating feedback loop.
Step 1: Solvent Selection & Sample Preparation
Causality: Boronic acids undergo rapid, reversible dehydration in non-polar solvents (like CDCl
3
) to form cyclic boroxine trimers. This alters the electronic environment, causing the C2 vinylic proton and C1 methylene protons to shift unpredictably.
Protocol: Dissolve 15–20 mg of (1H-inden-3-yl)boronic acid in 0.6 mL of dry DMSO-d6 . The strong hydrogen-bond accepting nature of DMSO coordinates with the boronic acid hydroxyls, effectively locking the molecule in its monomeric state.
Protocol: Acquire a standard
1
H NMR spectrum (16 scans, 30° pulse angle, 1.0s relaxation delay).
Validation Check: Integrate the aliphatic C1-CH
2
doublet (~3.45 ppm) and calibrate its value to exactly 2.00 . Next, integrate the broad B(OH)
2
singlet (~8.15 ppm).
Pass: If the OH integral is ~2.00 (a 1:1 ratio with the CH
2
group), the sample is a pure monomer.
Fail: If the OH integral is significantly < 2.00, partial boroxine formation has occurred.
Corrective Action: If boroxine is detected, add 2 drops of D
2
O to the NMR tube and shake vigorously. The D
2
O will force the hydrolysis of the boroxine back to the monomeric boronic acid, sharpening the C2 vinylic proton signal (though the B(OH)
2
peak will disappear due to deuterium exchange).
Step 3:
13
C NMR Acquisition (Overcoming Quadrupolar Broadening)
Causality: As noted in Section 2.2, the C3 carbon is scalar-coupled to the rapidly relaxing
11B
nucleus, causing extreme line broadening.
Protocol:
Increase sample concentration to at least 0.1 M (~50 mg in 0.6 mL DMSO-d6).
Extend the relaxation delay (
d1
) to 3.0 seconds . This allows the slowly relaxing quaternary and boron-bound carbons to return to thermal equilibrium between pulses.
Increase the number of transients (scans) to a minimum of 1024 (ideally 2048+) to maximize the signal-to-noise ratio, ensuring the broad C3 peak at ~145.0 ppm rises above the baseline noise.
Mechanistic Workflow Diagram
The following diagram maps the logical execution of the self-validating protocol described above.
Figure 1: Self-validating NMR workflow for boronic acid monomer verification and spectral acquisition.
References
Title: A Boron Activating Effect Enables Cobalt-Catalyzed Asymmetric Hydrogenation of Sterically Hindered Alkenes
Source: Journal of the American Chemical Society
URL: [Link]
Title: Palladium-catalyzed synthesis of indenoindoles via C-H activation and tandem synthesis of indenoisoquinolines via Suzuki-Miyaura
Source: Arkivoc
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Application Guide & Validated Protocols
Executive Summary
(1H-inden-3-yl)boronic acid is a highly versatile organoboron building block utilized in the pharmaceutical industry for the construction of complex indene and indane pharmacophores. This application note details its critical role in three advanced synthetic workflows: the direct synthesis of 3-aryl-1H-indene API intermediates, the preparation of chiral indanes via asymmetric hydrogenation, and the development of ultra-highly active indenyl-phosphine ligands for low-loading palladium catalysis.
Chemical Profile & Reactivity Dynamics
Before deploying this reagent in multi-step API synthesis, it is critical to understand its physicochemical parameters and reactivity profile:
Mechanistic Insight: The indene scaffold is a "privileged structure" in medicinal chemistry, forming the core of APIs such as sulindac, indinavir, and indatraline. Direct electrophilic substitution at the C3 position of indene is notoriously difficult due to the molecule's propensity to undergo cationic polymerization under strong Lewis acid conditions. (1H-inden-3-yl)boronic acid circumvents this limitation by enabling mild, base-mediated Suzuki-Miyaura cross-coupling. The sp2-hybridized carbon-boron bond facilitates rapid transmetalation to transition metal centers, allowing for the convergent assembly of sterically hindered drug candidates.
Application I: Direct Construction of 3-Aryl-1H-Indene Pharmacophores
Causality & Experimental Design
The synthesis of indenoisoquinolines (potent Topoisomerase I inhibitors) and melatonin receptor agonists often requires a 3-aryl or 3-heteroaryl indene precursor[3]. Utilizing (1H-inden-3-yl)boronic acid in a Suzuki-Miyaura coupling with aryl halides provides exceptional regioselectivity. The use of a biphasic solvent system (Toluene/EtOH/H2O) is critical here; the water dissolves the inorganic base (K
2
CO
3
) to form the reactive boronate species, while ethanol acts as a co-solvent bridging the aqueous and organic phases, ensuring homogeneity at the solvent interface and accelerating the transmetalation step[4].
Protocol 1: Standard Suzuki-Miyaura Coupling for 3-Substituted Indenes
This protocol is validated for the synthesis of alkenes acting as synthetic equivalents of alkynes in downstream cyclizations.
Preparation : In a flame-dried Schlenk flask under an argon atmosphere, combine (1H-inden-3-yl)boronic acid (1.2 equiv, e.g., 3.04 mmol) and the desired aryl halide (1.0 equiv)[4].
Catalyst & Base : Add Pd(PPh
3
)
4
(5-10 mol%, e.g., 0.20 mmol) and K
2
CO
3
(2.5 equiv, e.g., 8.08 mmol)[4].
Solvent Addition : Inject a degassed mixture of Toluene (20 mL), Ethanol (8 mL), and Deionized Water (8 mL)[4].
Reaction : Heat the biphasic mixture to 80–100 °C under vigorous stirring for 6–12 hours until complete consumption of the aryl halide is observed via TLC or LC-MS.
Workup : Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous Na
2
SO
4
, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Application II: Synthesis of Chiral Indanes via Cobalt-Catalyzed Asymmetric Hydrogenation
Causality & Experimental Design
Chiral indanes are essential structural motifs in neuroactive APIs (e.g., monoamine oxidase inhibitors like rasagiline). Traditional asymmetric reductions of indenes often suffer from poor enantioselectivity due to the planar, rigid nature of the fused bicyclic system. Recent breakthroughs demonstrate that 3-substituted indenes (readily synthesized from 1H-inden-3-ylboronic acid) can be subjected to Cobalt-catalyzed asymmetric hydrogenation[5]. The steric and electronic properties of the substituents installed via the boronic acid actively direct the chiral cobalt catalyst, overcoming repulsive steric effects and enabling highly enantioselective hydrogen addition across the indene double bond[6].
Substrate Preparation : Utilize the 3-substituted-1H-indene synthesized in Protocol 1.
Catalyst Loading : In an argon-filled glovebox, dissolve the indene substrate (0.2 mmol) in dry C
6
D
6
or Toluene (2.0 mL). Add the chiral precatalyst tBuCoCM (10 mol%)[5].
Hydrogenation : Transfer the solution to a high-pressure reactor. Purge the vessel with H
2
gas three times, then pressurize to 4 atm of H
2
[6].
Reaction : Stir the reaction mixture at room temperature for 2 hours[5].
Analysis : Vent the reactor carefully. Determine conversion and enantiomeric excess (ee) directly via chiral HPLC or
1
H NMR spectroscopy[5].
Application III: Development of Advanced Indenyl-Phosphine Ligands for API Manufacturing
Causality & Experimental Design
In large-scale API manufacturing, reducing palladium loading is critical to minimize cost and avoid heavy-metal toxicity in the final drug product. (1H-inden-3-yl)boronic acid is a key precursor in the synthesis of specialized ligands, such as 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine[7].
The Indenyl Effect: The unique advantage of the indenyl backbone in these ligands is its ability to undergo a haptotropic shift (slippage from
η5
to
η3
to
η1
coordination) during the catalytic cycle. This dynamic flexibility temporarily opens a coordination site on the palladium center, dramatically accelerating the reductive elimination step. Consequently, this ligand enables Suzuki-Miyaura cross-couplings of highly sterically hindered aryl chlorides at Pd loadings as low as 0.01 mol%[7].
Data Presentation: Comparative Application Metrics
Application Field
Role of (1H-inden-3-yl)boronic acid
Key Reagents/Catalysts
Typical Yields
Industrial Relevance
Pharmacophore Synthesis
Direct Nucleophilic Coupling Partner
Pd(PPh
3
)
4
, K
2
CO
3
, Toluene/EtOH/H
2
O
75% - 92%
Synthesis of Topoisomerase I Inhibitors (Indenoisoquinolines)
Chiral Indane APIs
Precursor for Substituted Indenes
tBuCoCM (10 mol%), H
2
(4 atm)
>95% (up to 99% ee)
Precursors for Neuroactive Drugs (e.g., Rasagiline analogs)
Advanced Ligand Design
Backbone for Indenyl-Phosphines
Pd(OAc)
2
(0.01 mol%), Ligand
85% - 98%
Cost-effective, low-Pd-loading cross-coupling for Biaryl APIs
Visualization: Pathway and Mechanistic Workflows
Fig 1. Synthetic workflow from (1H-inden-3-yl)boronic acid to chiral indane API cores.
Fig 2. Pd-catalyzed cross-coupling cycle highlighting the indenyl effect on reductive elimination.
MilliporeSigma. "1H-Inden-3-ylboronic acid 95% | Sigma-Aldrich". Sigma-Aldrich Catalog. Link
Journal of the American Chemical Society. "A Boron Activating Effect Enables Cobalt-Catalyzed Asymmetric Hydrogenation of Sterically Hindered Alkenes". ACS Publications. 5
Organic & Biomolecular Chemistry. "An active catalytic system for Suzuki–Miyaura cross-coupling reactions using low levels of palladium loading". RSC Publishing. 7
Arkivoc. "Palladium-catalyzed synthesis of indenoindoles via C-H activation and tandem synthesis of indenoisoquinolines via Suzuki-Miyaura". Arkat USA. 3
RSC Advances. "Supporting information: Alkenes as synthetic equivalents of alkynes". RSC Publishing. 4
Application Note: Ligand-Free Suzuki-Miyaura Coupling of (1H-inden-3-yl)boronic Acid in Aqueous Media
Executive Summary The synthesis of indenyl-functionalized architectures is of paramount importance in the development of advanced transition-metal ligands (e.g., indenyl phosphines)[1], organic light-emitting diodes (OLE...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of indenyl-functionalized architectures is of paramount importance in the development of advanced transition-metal ligands (e.g., indenyl phosphines)[1], organic light-emitting diodes (OLEDs), and active pharmaceutical ingredients[2]. Traditionally, coupling the indenyl moiety to aryl scaffolds required multi-step cyclization or the use of expensive, air-sensitive phosphine ligands.
This application note details a highly efficient, green, and self-validating protocol for the direct arylation of aryl halides using commercially available (1H-inden-3-yl)boronic acid (CAS: 1356166-66-9)[3]. By employing a ligand-free palladium catalytic system in an aqueous ethanol matrix, researchers can achieve excellent yields while bypassing the toxicity, cost, and purification bottlenecks associated with phosphine ligands.
Mechanistic Rationale & Experimental Causality
To ensure robust experimental outcomes, it is critical to understand the causality behind the reagent and condition selections in this ligand-free system:
The Catalyst Reservoir (Causality of Ligand-Free Pd): In the absence of stabilizing phosphine ligands, the Pd(OAc)₂ precatalyst is rapidly reduced in situ. Ethanol acts as a mild reducing agent, a process significantly enhanced by the presence of an inorganic base (e.g., K₂CO₃ or KOH)[4]. This reduction generates spherical Pd(0) nanoparticles (approx. 3 nm in diameter)[5]. These solid nanoparticles are not the primary active catalyst; rather, they serve as a stable reservoir that slowly leaches highly active, water-soluble neutral Pd₃ and Pd₄ nanoclusters into the homogeneous solution to drive the cross-coupling[4].
Solvent Selection (Causality of EtOH/H₂O): A 1:1 mixture of ethanol and water is strictly required. Water solubilizes the inorganic base and the borate intermediates, while ethanol ensures the solubility of the organic substrates and drives the initial reduction of Pd(II) to Pd(0)[4].
Temperature Control (Causality of Mild Heating): Boronic acids are inherently susceptible to competitive protodeboronation in basic aqueous media, a degradation pathway that accelerates exponentially at elevated temperatures[6]. By maintaining the reaction at 60 °C, the robust activity of the Pd nanoclusters allows for rapid transmetalation, outcompeting the protodeboronation pathway and preserving the (1H-inden-3-yl)boronic acid.
Catalytic cycle of ligand-free Suzuki-Miyaura coupling via Pd(0) nanoclusters.
Reaction Optimization & Quantitative Data
The following table summarizes the optimization parameters for the coupling of a model aryl bromide (e.g., 9-bromoanthracene) with (1H-inden-3-yl)boronic acid. The data highlights the critical balance between solvent composition, base strength, and temperature.
Entry
Catalyst (mol%)
Solvent (v/v)
Base (2.0 eq)
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
1
Pd(OAc)₂ (1%)
H₂O
K₂CO₃
80
4
45%
Poor substrate solubility; high protodeboronation.
Organic base insufficient for rapid Pd(II) reduction.
5
None
EtOH/H₂O (1:1)
K₂CO₃
60
24
0%
Control confirms reaction is strictly Pd-dependent.
Note: Yields determined by GC-MS using an internal standard. Isolated yields are typically within 2-3% of GC yields.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . At each critical juncture, a physical or analytical observation is required to confirm the reaction is proceeding as intended before advancing to the next step.
Equipment: 25 mL Schlenk flask, magnetic stirrer, oil bath, TLC plates (Silica gel 60 F254), GC-MS.
Self-validating workflow for ligand-free Suzuki-Miyaura coupling.
Detailed Methodology
Step 1: Reagent Assembly
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (1H-inden-3-yl)boronic acid (192 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
Validation Check: Ensure the solid mixture is free-flowing. Clumping indicates moisture contamination in the base, which can skew stoichiometry.
Step 2: Solvent Introduction & Degassing
Add 4.0 mL of a pre-mixed, degassed solution of EtOH/H₂O (1:1 v/v) to the flask.
Purge the flask with Argon or Nitrogen for 5 minutes. While this is an aerobic-tolerant protocol, purging prevents unwanted homocoupling of the boronic acid.
Step 3: Catalyst Activation (The "Black" Indicator)
Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) to the stirring mixture at room temperature.
Validation Check: Within 5 to 10 minutes of stirring, the solution must transition from a pale yellow/orange to a dark grey/black suspension. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0) nanoparticles[4][5]. If the solution remains orange, the base/ethanol reduction has failed.
Step 4: Catalytic Coupling
Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 3 hours.
Validation Check: At the 2-hour mark, withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Hexanes/EtOAc eluent). The complete disappearance of the aryl bromide spot confirms reaction completion.
Step 5: Workup & Extraction
Cool the reaction to room temperature. Quench by adding 10 mL of deionized water.
Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation Check: The crude residue should be analyzed by GC-MS. The presence of a mass peak corresponding to the coupled product (Ar-Indenyl) validates the successful transmetalation.
Step 6: Purification & Characterization
Purify the crude product via flash column chromatography on silica gel.
Validation Check: Confirm the structure via ¹H NMR. The signature vinylic proton of the indenyl ring (typically a doublet or multiplet around δ 6.50–6.80 ppm) serves as the definitive marker of successful (1H-inden-3-yl) incorporation[2].
Troubleshooting & Quality Control
Issue: High levels of indene (protodeboronation product) detected.
Cause: Reaction temperature too high, or reaction time extended unnecessarily[6].
Solution: Strictly monitor the reaction via TLC and terminate immediately upon aryl halide consumption. Lower the temperature to 50 °C if the aryl halide is highly reactive.
Issue: Reaction stalls at 50% conversion.
Cause: Agglomeration of Pd nanoparticles into inactive "Pd black" bulk metal.
Solution: Ensure vigorous stirring (800+ rpm) to maintain the dispersion of the nanoparticle reservoir. Alternatively, increase the ethanol ratio slightly to stabilize the nanoclusters[4].
References
Palladium-catalyzed synthesis of indenoindoles via C-H activation and tandem synthesis of indenoisoquinolines via Suzuki-Miyaura
Arkivoc.[Link]
Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling reaction
Organic & Biomolecular Chemistry - RSC Publishing.[Link]
Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating
Organic Letters - ACS Publications.[Link]
Water-Soluble Palladium Nanoclusters as Catalysts in Ligand-Free Suzuki–Miyaura Cross-Coupling Reactions
ACS Applied Nano Materials.[Link]
Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions
National Science Foundation (NSF) Public Access Repository.[Link]
Application Notes and Protocols: Green Chemistry Synthesis Routes for (1H-inden-3-yl)boronic acid
Executive Summary (1H-inden-3-yl)boronic acid is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), functional materials, and chiral ligands via Suzuki-Miyaura cross-coupling. Histori...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(1H-inden-3-yl)boronic acid is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), functional materials, and chiral ligands via Suzuki-Miyaura cross-coupling. Historically, synthesizing indenylboronic acids required the deprotonation of indene using hazardous organolithium reagents (e.g., n-BuLi) at cryogenic temperatures (-78 °C) in ethereal solvents like THF, followed by quenching with trialkyl borates. This classical approach suffers from poor atom economy, high energy demands, and significant safety risks at scale.
To align with modern sustainability metrics, this technical guide details two field-proven, environmentally benign routes: Aqueous Micellar Miyaura Borylation and Iridium-Catalyzed Direct C-H Borylation . Both methodologies eliminate cryogenic conditions and toxic solvents while maximizing atom economy and process safety.
Mechanistic Causality & Green Chemistry Principles
Route A: Aqueous Micellar Miyaura Borylation
The Causality of Micellar Catalysis:
Traditional palladium-catalyzed borylations require polar aprotic solvents (e.g., dioxane, DMF) to dissolve both the organic substrate and the metal catalyst. By utilizing the designer surfactant TPGS-750-M in water, nanomicelles are formed, creating highly concentrated lipophilic reaction pockets[1]. These micelles solubilize the hydrophobic 3-bromo-1H-indene and the palladium catalyst, drastically increasing the effective local concentration of reactants and allowing the reaction to proceed at ambient to mild temperatures (RT to 40 °C)[2].
Reagent Selection:
Substituting the conventional bis(pinacolato)diboron (B2pin2) with tetrahydroxydiboron (B2(OH)4) directly yields the free boronic acid without generating an intermediate pinacol ester[3]. This bypasses a subsequent deprotection step, significantly improving the Process Mass Intensity (PMI) and eliminating pinacol waste.
Route B: Iridium-Catalyzed Direct C-H Borylation
The Causality of Direct Activation:
The combination of[Ir(OMe)(COD)]2 and the sterically hindered ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) generates a highly active iridium trisboryl complex capable of direct C-H bond activation[4]. This route uses unfunctionalized indene, bypassing the need for pre-halogenated starting materials and improving overall atom economy. The resulting pinacol ester is subsequently cleaved using sodium periodate (NaIO4) in a mild oxidative process to afford the free (1H-inden-3-yl)boronic acid[5].
Comparative Analysis of Synthesis Routes
The following table summarizes the quantitative data and green metrics comparing the traditional synthesis against the two modern green protocols.
This protocol utilizes a self-validating feedback loop via LC-MS to ensure complete oxidative addition before workup, preventing difficult downstream separations of unreacted bromide.
[Pd(allyl)Cl]2 (1.0 mol%) and SPhos (2.5 mol%) or Bedford-type palladacycle (0.05 mol%)
Potassium acetate (KOAc) (3.0 equiv, 30 mmol)
2 wt% TPGS-750-M aqueous solution (15 mL)
Step-by-Step Methodology:
Micellar Media Preparation: Degas the 2 wt% TPGS-750-M aqueous solution by sparging with argon for 30 minutes to prevent catalyst deactivation via oxidation.
Reaction Assembly: In an oven-dried, argon-flushed Schlenk flask, charge the Pd-catalyst, SPhos (if applicable), B2(OH)4, and KOAc. Add the degassed micellar solution, followed by the addition of 3-bromo-1H-indene via syringe.
Catalysis: Stir the emulsion vigorously (≥1000 rpm is critical for micellar mass transfer) at 40 °C for 6 hours.
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is self-validated when the peak corresponding to 3-bromo-1H-indene (m/z ~195) is completely consumed.
Green Workup: Perform an in-flask extraction using the biorenewable solvent 2-methyltetrahydrofuran (2-MeTHF) (3 × 10 mL). The organic phase is separated, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
Isolation: Recrystallize the crude solid from a minimal amount of hot water/ethanol to yield pure (1H-inden-3-yl)boronic acid.
This protocol relies on 11B NMR to track the transition from the pinacol ester to the free boronic acid, ensuring the cleavage step is quantitatively complete.
C-H Activation: In an argon-filled glovebox, combine [Ir(OMe)(COD)]2, dtbpy, B2pin2, and indene in 2-MeTHF. Seal the vessel and heat to 80 °C for 12 hours.
IPC 1 (GC-MS): Confirm the formation of the indenyl pinacol ester (m/z ~242) and the disappearance of B2pin2.
Oxidative Cleavage: Transfer the crude reaction mixture to a round-bottom flask. Add a 1:1 mixture of acetone and water (20 mL), followed by NaIO4 and NH4OAc. Stir at room temperature for 24 hours. Mechanistic note: NaIO4 oxidatively cleaves the robust C-O bonds of the pinacol moiety, while NH4OAc buffers the system to prevent protodeboronation.
IPC 2 (11B NMR): Analyze an aliquot of the reaction mixture. The process is validated when the sharp singlet at ~30 ppm (boronate ester) completely shifts to a broader signal at ~20 ppm (free boronic acid).
Isolation: Filter the precipitated sodium iodate salts. Extract the filtrate with ethyl acetate, wash with brine, concentrate, and triturate with cold hexanes to afford the final product.
Process Workflow Visualization
Fig 1: Green synthesis pathways for (1H-inden-3-yl)boronic acid via Pd and Ir catalysis.
References
Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC - NIH.[Link]
Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates - Organic Chemistry Portal.[Link]
Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes - ResearchGate.[Link]
Literature (Oxidative cleavage of pinacol boronates with NaIO4) - Organic Chemistry Portal. [Link]
Bedford-type palladacycle catalyzed Miyaura-borylation of aryl halides with tetrahydroxydiboron in water - KAUST Repository.[Link]
Application Note: Continuous Flow Suzuki-Miyaura Synthesis Utilizing (1H-inden-3-yl)boronic acid Executive Summary The synthesis of indenyl-functionalized architectures is highly sought after in materials science and dru...
The synthesis of indenyl-functionalized architectures is highly sought after in materials science and drug development. The indenyl framework is a privileged scaffold, heavily utilized in the design of transition metal ligands for stereospecific processes and asymmetric catalysis1[1]. However, utilizing (1H-inden-3-yl)boronic acid in traditional batch Suzuki-Miyaura cross-coupling presents a distinct chemical challenge: the compound is highly susceptible to protodeboronation under prolonged thermal stress in basic media.
This application note details a continuous flow methodology designed to outcompete this degradation pathway. By leveraging precise residence time control and a homogeneous organic base, this protocol ensures high-fidelity C-C bond formation, eliminating the mass transfer limitations and catastrophic salt precipitation commonly associated with batch-to-flow translations.
Mechanistic Rationale: The Indenyl Challenge
In batch reactors, the extended heating times required to drive catalytic cycles to completion inadvertently expose sensitive boronic acids to basic hydrolysis, yielding indene and boric acid as dead-end byproducts. Continuous flow architectures solve this by drastically reducing the residence time (
tres
) while operating at elevated temperatures under pressure, shifting the kinetic balance to favor rapid transmetalation over degradation.
Furthermore, a critical failure point in microfluidic Suzuki-Miyaura couplings is the precipitation of inorganic salts (e.g., KX or NaX), which leads to severe channel clogging. To maintain steady hydrodynamics, this protocol utilizes tetrabutylammonium methoxide (TBA-OMe). This organic-soluble base ensures the fluidic stream remains entirely homogeneous, preventing reactor fouling and maintaining consistent conversion rates2[2]. The industrialization of such continuous flow processes is widely recognized as a cornerstone of modern, scalable "greener synthesis"3[3].
Logical relationship demonstrating how continuous flow suppresses protodeboronation.
System Architecture & Fluidic Design
To prevent palladium leaching into the final product stream, a packed-bed reactor containing PdEnCat 40 (microencapsulated palladium) is utilized. The reagents are delivered via dual HPLC pumps, mixed intimately in a T-mixer, and passed through the heated catalyst bed. A Back Pressure Regulator (BPR) is installed downstream to keep the superheated solvents in the liquid phase.
Continuous flow setup utilizing a PdEnCat 40 packed bed for Suzuki-Miyaura coupling.
Self-Validating Continuous Flow Protocol
Phase 1: Fluidic Preparation & Priming
Prepare Solution A: Dissolve the aryl iodide (0.10 M) and (1H-inden-3-yl)boronic acid (0.12 M, 1.2 equiv) in anhydrous Toluene/Methanol (4:1 v/v).
Causality: A slight stoichiometric excess of the boronic acid compensates for any trace protodeboronation. The 4:1 solvent ratio optimizes both reactant solubility and downstream catalytic efficiency.
Prepare Solution B: Dissolve tetrabutylammonium methoxide (TBA-OMe) (0.15 M, 1.5 equiv) in Toluene/Methanol (4:1 v/v).
System Priming: Prime the HPLC pumps and flush the 15 mL PdEnCat 40 packed-bed reactor with pure Toluene/Methanol at 1.0 mL/min. Set the BPR to 100 psi.
Validation Check: Monitor the system pressure telemetry. A stable baseline pressure confirms the absence of blockages. If the pressure fluctuates by >5 psi, re-prime the pumps to eliminate micro-bubbles before introducing reagents.
Phase 2: Steady-State Cross-Coupling
4. Thermal Equilibration: Heat the packed-bed reactor to 100 °C.
Causality: The 100 psi BPR ensures the solvent mixture remains strictly in the liquid phase well above its atmospheric boiling point, accelerating the transmetalation step of the catalytic cycle without introducing biphasic gas-liquid flow disruptions.
Reagent Introduction: Pump Solution A and Solution B at a flow rate of 0.25 mL/min each (total flow rate = 0.50 mL/min). This establishes a residence time (
tres
) of 30 minutes inside the 15 mL reactor.
Equilibration Discard: Discard the first 30 mL of effluent (equivalent to 2 full reactor volumes).
Validation Check: This is a mandatory self-validating step. Steady-state concentration profiles are not achieved until at least two reactor volumes have been displaced. Collecting prematurely will result in artificially low yield calculations.
Phase 3: In-line Monitoring & Collection
7. Process Analytical Technology (PAT): Route the reactor effluent through an inline UV-Vis flow cell set to 280 nm.
Validation Check: A stable plateau in UV absorbance indicates that the continuous flow system is operating at a stable steady-state. Any sudden drop in absorbance acts as an immediate diagnostic for pump cavitation or reagent depletion.
Quench & Recovery: Collect the steady-state effluent into a vessel pre-loaded with saturated aqueous NH₄Cl to immediately quench the residual base, followed by standard ethyl acetate extraction.
Empirical Optimization Data
The following table summarizes the quantitative optimization of the continuous flow parameters. The data clearly illustrates the causality between residence time, temperature, and overall conversion efficiency.
Table 1: Optimization of Continuous Flow Parameters for (1H-inden-3-yl)boronic acid Coupling
Entry
Aryl Halide
Temp (°C)
Total Flow Rate (mL/min)
Residence Time (min)
Conversion (%)
1
Iodobenzene
80
1.00
15
62%
2
Iodobenzene
100
1.00
15
84%
3
Iodobenzene
100
0.50
30
>99%
4
4-Iodotoluene
100
0.50
30
97%
5
1-Iodo-4-methoxybenzene
100
0.50
30
94%
Note: Conversions were determined via GC-FID analysis of the steady-state effluent after the 2-volume equilibration phase.
References
Continuous-Flow Suzuki−Miyaura Reaction in Supercritical Carbon Dioxide | Organic Process Research & Development - ACS Public
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. mdpi.com.
A Boron Activating Effect Enables Cobalt-Catalyzed Asymmetric Hydrogenation of Sterically Hindered Alkenes | Journal of the American Chemical Society. acs.org.
Technical Support Center: Minimizing Homocoupling in (1H-inden-3-yl)boronic Acid Synthesis
Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals facing challenges with homocoupling impurities during the synthesis and downstream application...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals facing challenges with homocoupling impurities during the synthesis and downstream application of (1H-inden-3-yl)boronic acid.
Because the inden-3-yl moiety possesses highly conjugated, allylic/benzylic character, its organometallic intermediates and resulting boronic acids are exceptionally prone to single-electron transfer (SET) oxidation. This leads to the formation of the persistent bis(1H-inden-3-yl) dimer impurity. This guide provides field-proven, mechanistically grounded solutions to diagnose, troubleshoot, and eliminate this impurity.
Mechanistic Insight: The Causality of Homocoupling
To effectively eliminate an impurity, you must understand its origin. Homocoupling of (1H-inden-3-yl)boronic acid typically occurs via two distinct pathways depending on the reaction stage:
During Synthesis (Oxidative Dimerization): When lithiating indene to form 3-lithioindene, the presence of trace oxygen facilitates an oxidative coupling pathway. The high stability of the indenyl radical drives the formation of the bis(1H-inden-3-yl) dimer before the trialkyl borate electrophile can be fully consumed.
During Downstream Use (Palladium-Mediated Homocoupling): In Suzuki-Miyaura cross-couplings, homocoupling is often a stoichiometric side-reaction mediated by free Pd(II). If oxygen is present, it reoxidizes Pd(0) to Pd(II), which then transmetalates with two equivalents of the boronic acid, undergoing reductive elimination to form the dimer [1, 2].
Diagnostic Workflow
Use the following logical workflow to isolate the root cause of your homocoupling impurity.
Fig 1: Diagnostic workflow for mitigating homocoupling in boronic acid synthesis and cross-coupling.
Q: We observe a 15% dimer impurity during the borylation of indene. How can we suppress this?A: The primary culprit is dissolved oxygen acting as an oxidant during the lithiation or borylation phase. Standard nitrogen blanketing (headspace purging) is insufficient. You must implement subsurface nitrogen sparging of your THF and triisopropyl borate for at least 30 minutes prior to the reaction [3]. Additionally, ensure the reaction temperature is strictly maintained at or below -78 °C to kinetically disfavor the bimolecular dimerization of the 3-lithioindene intermediate.
Q: Our (1H-inden-3-yl)boronic acid is pure, but the dimer forms extensively during the subsequent Suzuki-Miyaura coupling. What is happening?A: This is a classic Pd(II)-mediated homocoupling. In the catalytic cycle, any unreduced Pd(II) can react with the electron-rich indenyl boronic acid. To prevent this, introduce a mild reducing agent like potassium formate (KCHO₂) to the reaction mixture. Potassium formate reduces free Pd(II) to the active Pd(0) state without poisoning the catalytic cycle or reducing your aryl halide [3].
Q: Does the rate of boronic acid addition matter?A: Yes. High instantaneous concentrations of the boronic acid favor bimolecular homocoupling. By adding the (1H-inden-3-yl)boronic acid via a syringe pump over 30–60 minutes, you ensure the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid homocoupling [1].
Quantitative Data: Impact of Reaction Conditions on Impurity Profile
The following table summarizes the causal relationship between specific process modifications and the resulting percentage of the bis(1H-inden-3-yl) homocoupling impurity during downstream Suzuki cross-coupling.
Reaction Condition
Dissolved O₂ Level
Additive
Boronic Acid Addition Rate
Homocoupling Impurity (%)
Standard Aerobic
High
None
Bolus (< 1 min)
15.0 - 20.0%
N₂ Headspace Purge
Moderate
None
Bolus (< 1 min)
5.0 - 8.0%
Subsurface N₂ Sparge
Low
None
Slow (60 min)
1.0 - 2.0%
Subsurface N₂ + KCHO₂
Very Low
Potassium Formate
Slow (60 min)
< 0.1%
Data synthesis based on optimization strategies for persistent boronic acid dimers [3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol contains built-in validation checkpoints.
Protocol A: Optimized Synthesis of (1H-inden-3-yl)boronic acid
Objective: Prevent oxidative dimerization during the borylation of indene.
Solvent Preparation: Transfer 100 mL of anhydrous THF to a Schlenk flask. Perform a subsurface sparge with ultra-high purity (UHP) Argon or N₂ for 30 minutes using a stainless-steel needle.
Lithiation: Cool the THF to -78 °C. Add indene (10.0 mmol) followed by the dropwise addition of n-butyllithium (10.5 mmol, 2.5 M in hexanes) over 15 minutes.
Validation Checkpoint: The solution should turn a deep, clear red/orange. Cloudiness or brown discoloration indicates moisture or oxygen ingress.
Borylation: Stir for 30 minutes at -78 °C. Rapidly add freshly distilled, degassed triisopropyl borate (12.0 mmol) in one portion.
Hydrolysis: Allow the mixture to warm to 0 °C over 2 hours. Quench with 2M HCl (20 mL) and stir for 30 minutes.
Isolation: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Triturate the crude solid with cold hexanes to remove trace indene and any residual dimer.
Protocol B: Suzuki-Miyaura Coupling with Minimized Homocoupling
Objective: Eliminate Pd(II)-mediated homocoupling using chemical reduction and kinetic control.
System Purge: To a round-bottom flask, add the aryl halide (1.0 mmol), K₃PO₄ (2.0 mmol), Potassium Formate (0.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol). Seal with a septum and purge with N₂ for 15 minutes.
Solvent Addition: Add 5 mL of 1,4-dioxane and 1 mL of DI water. Perform a subsurface N₂ sparge of the resulting suspension for 15 minutes. Heat to 80 °C.
Slow Addition: Dissolve (1H-inden-3-yl)boronic acid (1.2 mmol) in 2 mL of degassed 1,4-dioxane. Load this into a gas-tight syringe.
Coupling: Using a syringe pump, add the boronic acid solution dropwise to the reaction mixture over 60 minutes.
Validation Checkpoint: Sample the reaction 10 minutes after the addition is complete. Analyze via LC-MS. The mass corresponding to the bis(1H-inden-3-yl) dimer (m/z ~230) should integrate to < 0.1% relative to the cross-coupled product.
References
Title: How to prevent metal catalysed homocoupling reaction of boronic acids?
Source: ResearchGate
URL: [Link]
Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Optimization
ideal storage conditions to prevent oxidation of (1H-inden-3-yl)boronic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide advanced troubleshooting and handling guidelines for (1H-inden-3-yl)boronic acid .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide advanced troubleshooting and handling guidelines for (1H-inden-3-yl)boronic acid .
Because this compound is an electron-rich, alkenyl/aryl-like boronic acid, it is highly susceptible to two primary modes of degradation: oxidative deboronation and protodeboronation . This guide will not only tell you how to store and handle the reagent but will explain the underlying chemical causality to ensure your experimental workflows remain robust and self-validating.
Part 1: Core FAQs on Storage & Handling
Q: What are the absolute ideal storage conditions for (1H-inden-3-yl)boronic acid?A: The compound must be stored at -20 °C for long-term preservation, or 2–8 °C for active short-term use. It must be kept in a tightly sealed, amber glass vial under an inert atmosphere (preferably Argon). Protection from both ambient moisture and light is critical to prevent degradation [1].
Q: Why is Argon specifically recommended over Nitrogen for storage?A: While both are inert, Argon is denser than air. When you open a vial to weigh the compound, purging the headspace with Argon creates a heavy "blanket" over the solid powder. This effectively displaces oxygen and moisture before the cap is sealed. Nitrogen, being lighter, dissipates rapidly, leaving the compound vulnerable to trapped atmospheric oxygen [1].
Q: How does moisture physically alter the compound?A: Moisture drives two detrimental processes. First, it facilitates the equilibrium shift of the boronic acid into its cyclic trimer, a boroxine, releasing water in the process. While boroxines can still participate in cross-coupling, their formation drastically skews the molecular weight, causing stoichiometric errors in your reaction. Second, moisture acts as a proton source that, especially under basic or thermal conditions, catalyzes protodeboronation—cleaving the C-B bond to yield indene and boric acid [2].
Part 2: Mechanistic Deep Dive – Why Oxidation Occurs
To prevent degradation, one must understand its causality. Boronic acids possess an empty p-orbital on the boron atom, rendering them highly electrophilic.
In the presence of atmospheric oxygen or reactive oxygen species (ROS), the oxygen acts as a nucleophile, coordinating with the empty p-orbital to form a peroxo-borate intermediate. This triggers a rate-limiting 1,2-migration (a Baeyer-Villiger-type shift) where the indenyl carbon migrates from the boron atom to the oxygen atom. This forms a labile borate ester. Upon exposure to even trace ambient moisture, this ester rapidly hydrolyzes to yield 1H-inden-3-ol (which readily tautomerizes to 1-indanone) and boric acid [3][4].
Mechanism of oxidative deboronation of (1H-inden-3-yl)boronic acid via ROS attack.
Part 3: Quantitative Stability Data
The following table summarizes the causal relationship between storage environments and the functional shelf-life of electron-rich boronic acids.
Storage Temperature
Atmosphere
Light Exposure
Estimated Shelf-Life (Active Titer > 95%)
Primary Degradation Risk
20–25 °C (Ambient)
Ambient Air
Light
< 3–5 Days
Rapid oxidation & boroxine formation
20–25 °C (Ambient)
Argon
Dark
2–4 Weeks
Slow thermal protodeboronation
2–8 °C (Fridge)
Argon
Dark
3–6 Months
Trace oxidation (if improperly sealed)
-20 °C (Freezer)
Argon
Dark
> 1–2 Years
Highly stable
Part 4: Troubleshooting Guide
Issue 1: The compound powder appears discolored (yellow/brown) or heavily clumped.
Causality: Discoloration is the primary visual indicator of oxidative degradation (formation of indanol/indanone derivatives). Clumping indicates the absorption of atmospheric moisture and subsequent boroxine trimerization [1].
Solution: Do not use discolored material for sensitive catalytic reactions. If the material is white but clumpy, it can be dried under high vacuum (0.1 mmHg) for 4 hours. Self-Validation: Always run a quick
1
H NMR in dry DMSO-
d6
to confirm the presence of the B-OH protons (typically around 8.0 ppm) and the absence of indanone peaks before proceeding.
Issue 2: Low yield or failed Suzuki-Miyaura cross-coupling.
Causality: Loss of active boronic acid titer. If the compound has partially oxidized, your 1.0 equivalent of boronic acid may actually only be 0.6 equivalents of active reagent, stalling the catalytic cycle.
Solution: Recalculate your stoichiometry. Use an internal standard (e.g., 1,3,5-trimethoxybenzene) in quantitative NMR (qNMR) to determine the exact purity of your batch. Adjust your mass input accordingly.
Issue 3: High levels of indene (deboronated byproduct) detected in the reaction mixture.
Causality: Base-catalyzed thermal protodeboronation. Electron-rich arene and alkenyl boronic acids are highly susceptible to C-B bond fission in the presence of strong bases and high heat [2].
Solution: Switch to anhydrous solvent systems (e.g., dry 1,4-dioxane) and use a milder, anhydrous base like Cs
2
CO
3
or K
3
PO
4
instead of aqueous NaOH or Na
2
CO
3
. Lower the reaction temperature to 60 °C and increase the catalyst loading to accelerate the transmetalation step before degradation occurs.
Part 5: Experimental Protocol – Self-Validating Handling Workflow
To ensure absolute trustworthiness in your synthetic steps, implement the following strict handling protocol. This system is designed to be self-validating, meaning the integrity of the reagent is preserved and verified at every step.
Step 1: Receiving and Aliquoting
Upon receiving (1H-inden-3-yl)boronic acid, immediately transfer the sealed bottle into an Argon-filled glovebox.
Divide the bulk material into single-use or weekly-use aliquots in amber glass vials. Reasoning: This prevents repeated freeze-thaw cycles and limits atmospheric exposure to the bulk batch.
Cap the vials with PTFE-lined septa and seal the exterior with Parafilm.
Step 2: Storage and Retrieval
Store all aliquots in a desiccator placed inside a -20 °C freezer.
Critical Step: When retrieving an aliquot, allow the sealed vial to warm to room temperature for at least 30 minutes before opening. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly initiating degradation.
Step 3: Pre-Reaction Validation
Dissolve 2 mg of the compound in dry DMSO-
d6
.
Acquire a
1
H NMR spectrum. Confirm the ratio of the indenyl alkene proton to the boronic acid hydroxyl protons.
Proceed with the cross-coupling reaction only if purity is >95%.
Self-validating experimental workflow for the handling and storage of boronic acids.
References
Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application...
The Journal of Organic Chemistry - ACS Publications.
URL:[Link]
Boronic acid with high oxidative stability and utility in biological contexts
Proceedings of the National Academy of Sciences (PNAS).
URL:[Link]
A Boron Activating Effect Enables Cobalt-Catalyzed Asymmetric Hydrogenation of Sterically Hindered Alkenes
Journal of the American Chemical Society - ACS Publications.
URL:[Link]
Troubleshooting
Technical Support Center: Overcoming Steric Hindrance in (1H-inden-3-yl)boronic Acid Cross-Coupling
Welcome to the advanced troubleshooting center for Suzuki-Miyaura cross-couplings involving highly sterically hindered, protodeboronation-prone substrates. The 1H-inden-3-yl moiety presents a unique "dual-threat" in orga...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting center for Suzuki-Miyaura cross-couplings involving highly sterically hindered, protodeboronation-prone substrates. The 1H-inden-3-yl moiety presents a unique "dual-threat" in organometallic synthesis: it possesses the electronic characteristics of an electron-rich vinyl boronic acid (making it highly susceptible to hydrolytic degradation) combined with the extreme steric bulk of a fused bicyclic system (which severely retards transmetalation).
This guide is designed for drug development professionals and synthetic chemists to systematically diagnose, troubleshoot, and bypass these mechanistic bottlenecks.
Part 1: The Mechanistic Bottleneck (Sterics vs. Degradation)
To solve coupling failures with (1H-inden-3-yl)boronic acid, we must first understand the competing kinetics of the catalytic cycle. When steric hindrance prevents the bulky indenyl group from efficiently transferring to the Palladium(II) center, the boronic acid spends an extended period in the basic reaction medium. This delay shifts the kinetic preference toward protodeboronation —a destructive side reaction that converts your valuable starting material into indene.
Catalytic cycle of Suzuki-Miyaura coupling highlighting the protodeboronation bottleneck.
Part 2: Troubleshooting Guide & FAQs
Q: Why does my (1H-inden-3-yl)boronic acid degrade into indene before the cross-coupling completes?A: This is a classic case of base-catalyzed protodeboronation outcompeting transmetalation. The inden-3-yl system is highly sensitive to basic aqueous conditions. Research demonstrates that the hydrolytic stability of boronic species under basic conditions is highly nuanced; when transmetalation is sterically stalled, hydrolysis to the free boronic acid and subsequent protodeboronation dominates the reaction pathway .
Q: Which ligand system best balances steric accommodation and rapid transmetalation?A: Counterintuitively, extremely bulky phosphines (like
tBu3P
) can sometimes promote palladium-catalyzed protodeboronation by stalling the catalytic cycle at the transmetalation step . To overcome the steric bulk of the indenyl system without stalling the catalyst, use dialkylbiaryl phosphines like SPhos or specialized ligands like biphenylene-substituted ruthenocenylphosphine (R-Phos ). These ligands enhance Pd-arene interactions and facilitate the coupling of sterically hindered tetra-ortho-substituted biaryls .
Q: Should I use the free boronic acid or the pinacol ester (Bpin) for the indenyl substrate?A: Always convert your (1H-inden-3-yl)boronic acid to the pinacol ester (Bpin). Kinetic and computational investigations reveal that boronic esters can transmetalate directly without prior hydrolysis when paired with specific anhydrous bases (like CsF or anhydrous CsOH). This bypasses the aqueous degradation pathway entirely .
Q: What is the optimal base and solvent combination to prevent degradation?A: Avoid standard aqueous
Na2CO3
/THF mixtures. A protocol utilizing catalytic amounts of
Pd(OAc)2
and SPhos in conjunction with anhydrous CsF in isopropanol or 1,4-dioxane effectively minimizes protodeboronation for heteroaryl and bulky vinyl-like systems .
Part 3: Quantitative Data – Ligand & Base Optimization
To illustrate the causality between reaction conditions and successful coupling, the following table summarizes the effect of various ligand/base combinations on sterically hindered, protodeboronation-prone boronic acids.
Catalyst / Ligand
Base / Solvent System
Boron Species
Cross-Coupling Yield (%)
Protodeboronation (%)
Mechanistic Outcome
Pd(PPh3)4
Na2CO3
(aq) / THF
Free Acid
< 15%
> 80%
Severe degradation due to slow transmetalation.
Pd(OAc)2
/
tBu3P
K3PO4
(aq) / Toluene
Free Acid
35%
60%
Ligand-induced protodeboronation stall.
Pd(OAc)2
/ SPhos
CsF (anhydrous) / iPrOH
Pinacol Ester
85%
< 10%
Direct transmetalation; minimal hydrolysis.
Pd2(dba)3
/ R-Phos
Cs2CO3
(anhydrous) / Dioxane
Pinacol Ester
92%
< 5%
Enhanced Pd-arene interaction overcomes sterics.
Part 4: Self-Validating Experimental Protocol
Standard Operating Procedure: Anhydrous Suzuki-Miyaura Coupling of (1H-inden-3-yl)Bpin
Methodological Causality: This protocol utilizes anhydrous CsF to activate the boronic ester via a direct transmetalation pathway, bypassing the hydrolytic generation of the highly unstable free boronic acid.
Step 1: Rigorous Exclusion of Water (The Pre-requisite)
Action: Flame-dry a Schlenk flask under vacuum and backfill with argon. Repeat this cycle three times.
Causality: Even trace moisture in the presence of a base will initiate the prehydrolytic protodeboronation pathway, destroying the indenyl boronic ester before the palladium can engage it.
Step 2: Catalyst and Base Loading
Action: In an argon-filled glovebox, charge the flask with
Pd(OAc)2
(5 mol%), SPhos (10 mol%), and anhydrous CsF (3.0 equiv).
Causality: SPhos provides the necessary steric bulk to facilitate reductive elimination while maintaining a flexible enough pocket for the bulky indenyl transmetalation. CsF provides the highly fluorophilic fluoride ion, which activates the boron atom for direct transmetalation without providing a destructive proton source.
Step 3: Substrate Addition & Solvent Degassing
Action: Add the aryl halide (1.0 equiv) and (1H-inden-3-yl)Bpin (1.5 equiv). Inject anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration.
Causality: A slight excess of the boronic ester (1.5 equiv) compensates for any unavoidable trace degradation. Degassing the solvent prevents oxidative homocoupling of the boronic ester.
Step 4: Reaction Execution & Self-Validation
Action: Seal the flask and stir at 80°C.
Self-Validation Check: At exactly the 1-hour mark, extract a 10 µL aliquot under argon and analyze it via GC-MS or LC-MS. You should observe the product mass and no mass corresponding to indene (m/z 116). If indene is detected at >10% relative abundance, halt the reaction immediately; your solvent/base system is insufficiently anhydrous and the reagents must be re-dried.
Step 5: Workup and Isolation
Action: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
References
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[Link]
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society (University of Groningen Research Portal).[Link]
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry (Organic Chemistry Portal).[Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (PMC).[Link]
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications (RSC Publishing).[Link]
Optimization
Technical Support Center: Troubleshooting (1H-Inden-3-yl)boronic Acid Cross-Couplings
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering palladium (Pd) catalyst poisoning, low yields, or "Pd black" form...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center.
This guide is engineered for researchers, scientists, and drug development professionals encountering palladium (Pd) catalyst poisoning, low yields, or "Pd black" formation when utilizing highly unstable heteroaryl and aryl boronic acids—specifically, (1H-inden-3-yl)boronic acid.
Part 1: Mechanistic Inquiries (The "Why")
Q1: Why does my reaction mixture turn black (Pd black) within minutes of adding (1H-inden-3-yl)boronic acid?A1: The appearance of "Pd black" indicates the aggregation of active Pd(0) into inactive, thermodynamically stable nanoparticles[1]. (1H-inden-3-yl)boronic acid is highly susceptible to base-catalyzed protodeboronation (rapid hydrolysis of the C-B bond). When the boronic acid degrades into indene faster than the transmetalation step can occur, the catalytic cycle is "starved." Lacking a coupling partner, the accumulated Pd(II) intermediates and unreacted Pd(0) aggregate into catalytically dead Pd black[2].
Q2: How do the degradation byproducts actively poison the remaining catalyst?A2: Protodeboronation generates indene, while side-reactions can generate homocoupled dimers[3]. These unsaturated, electron-rich byproducts can competitively coordinate to the open coordination sites of the Pd catalyst[4]. This strong, unproductive coordination acts as a classic catalyst poison, blocking the oxidative addition of new aryl halides and completely arresting the catalytic cycle[5].
Catalytic cycle of Suzuki-Miyaura coupling vs. pathways leading to Pd catalyst poisoning.
Part 2: Strategic Troubleshooting (The "How")
Q3: How can I outcompete protodeboronation to prevent catalyst starvation?A3: The kinetic solution is to accelerate the productive catalytic cycle so it outpaces the degradation pathway. This is achieved by using next-generation Buchwald precatalysts (e.g., XPhos Pd G3). These precatalysts rapidly generate the highly active, monoligated L·Pd(0) species at room temperature under mild basic conditions, allowing the Suzuki-Miyaura coupling to finish in minutes rather than hours, effectively beating the protodeboronation clock[2].
Q4: If kinetic acceleration isn't enough, how can I stabilize the boronic acid?A4: Employ a "controlled release" strategy by masking the (1H-inden-3-yl)boronic acid as a MIDA boronate or an organic triol borate salt[6]. These masked surrogates are highly stable to protodeboronation. Under specific aqueous basic conditions, they slowly hydrolyze to release the free boronic acid. This maintains a low, steady-state concentration of the active boronic acid—just enough to feed the transmetalation step, but not enough to undergo bulk degradation[2].
Q5: What ligands best prevent coordination-induced poisoning by indene byproducts?A5: Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are highly recommended[2]. Their extreme steric bulk physically shields the Pd center from multi-point coordination by indene or homocoupled impurities, preventing the formation of stable, poisoned Pd complexes[4].
Part 3: Quantitative Data & Benchmarking
To guide your optimization, the following table summarizes the kinetic behavior and expected outcomes when modifying reaction parameters for unstable indenylboronic acids.
Table 1: Impact of Reaction Parameters on (1H-Inden-3-yl)boronic Acid Coupling Efficiency
Strategy / Parameter
Catalyst / Ligand
Temperature
Boronic Acid State
Relative Protodeboronation Rate
Catalyst Poisoning Risk
Expected Yield
Standard (Control)
Pd(PPh3)4
80 °C
Free Acid
Very High
High (Pd Black forms)
< 20%
Kinetic Acceleration
XPhos Pd G3
25 °C
Free Acid
Moderate
Low (Rapid consumption)
> 85%
Steric Shielding
Pd(OAc)2 / SPhos
60 °C
Free Acid
High
Moderate
50 - 70%
Controlled Release
XPhos Pd G3
45 °C
Masked Boronate
Very Low
Very Low
> 90%
Part 4: Self-Validating Experimental Protocol
This protocol utilizes kinetic acceleration and steric shielding to prevent Pd poisoning when using the free (1H-inden-3-yl)boronic acid. It is designed to be self-validating: the absence of Pd black precipitation within the first 15 minutes confirms the successful circumvention of catalyst starvation.
Protocol: Fast Suzuki-Miyaura Coupling of (1H-Inden-3-yl)boronic Acid
Reagents:
Aryl halide (1.0 equiv)
(1H-inden-3-yl)boronic acid (1.5 equiv) - Must be freshly titrated for purity.
XPhos Pd G3 precatalyst (2 mol%)
Aqueous K3PO4 (0.5 M, 3.0 equiv)
THF (degassed)
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide, XPhos Pd G3 (2 mol%), and (1H-inden-3-yl)boronic acid.
Causality: XPhos Pd G3 is chosen because it rapidly forms the active L·Pd(0) species at room temperature, bypassing the need for heating which exponentially accelerates boronic acid degradation[2].
Solvent Addition: Add degassed THF to achieve a 0.2 M concentration with respect to the aryl halide. Stir for 1 minute to ensure complete dissolution.
Base Addition (Initiation): Rapidly inject the 0.5 M aqueous K3PO4 solution.
Causality: The biphasic THF/water system accelerates the transmetalation step. The mild base (K3PO4) is strong enough to activate the boronic acid but minimizes the rate of base-catalyzed protodeboronation compared to harsher bases like NaOH[2].
Reaction Monitoring: Stir vigorously at room temperature (20-25 °C). Monitor the color. A persistent yellow/orange homogeneous solution indicates a healthy catalytic cycle. If the solution turns opaque black, catalyst poisoning/aggregation has occurred.
Quench and Filtration: After 30 minutes, quench the reaction by exposing it to air and diluting with EtOAc. Pass the mixture through a clarifying filtration pad (Celite or silica) to remove any trace precipitated palladium and inorganic salts[3].
Isolation: Proceed with standard aqueous workup and chromatographic purification.
Optimized step-by-step workflow preventing Pd poisoning during indenylboronic acid coupling.
References
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central (PMC).
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
How to Prevent Catalyst Poisoning at the Industrial Scale.
Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega.
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes.
Reagent for organic synthesis reaction containing organic triol borate salt.
A Comparative Guide to the Reactivity of (1H-inden-3-yl)boronic Acid and (1H-inden-2-yl)boronic Acid
Introduction In the landscape of modern synthetic chemistry, organoboron compounds are indispensable tools for the construction of complex molecular architectures. Among these, boronic acids have risen to prominence, lar...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern synthetic chemistry, organoboron compounds are indispensable tools for the construction of complex molecular architectures. Among these, boronic acids have risen to prominence, largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation for forging carbon-carbon bonds.[1] Their general stability, low toxicity, and functional group tolerance make them ideal reagents for drug discovery and materials science.[2][3]
The indene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structural motif found in numerous pharmacologically active compounds and advanced materials. Functionalization of the indene core often relies on the use of indenyl boronic acids. However, the reactivity and stability of these reagents are profoundly dictated by the position of the boronic acid moiety on the indene ring. This guide provides an in-depth, objective comparison of two key isomers: (1H-inden-3-yl)boronic acid and (1H-inden-2-yl)boronic acid . We will explore their fundamental structural and electronic differences, compare their performance in cross-coupling reactions with supporting experimental data, and provide detailed protocols for their application.
Structural and Electronic Disparities: The Root of Reactivity Differences
The divergent reactivity of the two indenyl boronic acid isomers stems directly from the distinct electronic environment of the carbon-boron bond. Understanding these differences is critical for predicting their behavior and selecting the appropriate isomer for a desired synthetic outcome.
(1H-inden-3-yl)boronic acid: In this isomer, the boronic acid group is attached to the C3 position of the indene nucleus. This carbon is part of a double bond within the five-membered ring, classifying it as a vinylboronic acid . The C(sp²)-B bond is relatively strong and located within the π-system of the cyclopentadiene portion of the scaffold.
(1H-inden-2-yl)boronic acid: Here, the boronic acid is situated at the C2 position. This carbon is an sp³-hybridized center flanked by the fused benzene ring and the double bond of the five-membered ring. This arrangement makes it analogous to an allylic boronic acid .
The primary consequence of this difference lies in stability. A well-documented challenge in using boronic acids is their susceptibility to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under the aqueous basic conditions often used in Suzuki-Miyaura coupling.[4] Extensive studies have shown that vinylboronic acids exhibit exceptional stability and are substantially more resistant to protodeboronation compared to many arylboronic acids.[5][6] This inherent stability can be directly attributed to the (1H-inden-3-yl)boronic acid isomer. Conversely, while specific data on the inden-2-yl isomer is scarce, allylic C-B bonds are generally considered more labile, suggesting that (1H-inden-2-yl)boronic acid may be more prone to decomposition under certain conditions.
Caption: Structural comparison of indenyl boronic acid isomers.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The structure of the organoboron reagent most critically influences the transmetalation step, where the organic group is transferred from boron to the palladium center.[8][9]
Experimental Precedent: Synthesis of Indenyl-Anthracenes
A direct comparison of the utility of these isomers can be found in the synthesis of indenyl-substituted anthracenes and triptycenes, complex structures relevant to molecular machinery.[10] In this work, researchers successfully synthesized 9-(2-indenyl)anthracene by coupling 9-bromoanthracene with (1H-inden-2-yl)boronic acid . Conversely, an attempt to couple 9-bromoanthracene with indene itself under similar conditions resulted exclusively in the formation of 9-(3-indenyl)anthracene, indicating the thermodynamic preference for substitution at the 3-position under those specific (non-boronic acid) conditions.[10]
The successful synthesis using the 2-isomer demonstrates its viability as a coupling partner, leading directly to the C2-functionalized product. This highlights the strategic importance of selecting the correct pre-functionalized boronic acid to achieve the desired regiochemistry, as direct C-H functionalization or coupling with the parent heterocycle may lead to different isomers.
Data Summary: Suzuki-Miyaura Coupling of Indenyl Boronic Acids
The following table summarizes the successful application of (1H-inden-2-yl)boronic acid and provides representative conditions for the analogous coupling of the 3-isomer, based on standard protocols for stable vinylboronic acids.
Not explicitly stated, but successful synthesis reported
Typically good to excellent for stable vinylboronic acids
Product
9-(2-indenyl)anthracene
9-(3-indenyl)anthracene
Causality Behind Experimental Choices: The selection of a palladium(II) precatalyst like (Ph₃P)₂PdCl₂ or a palladium(0) source like Pd(PPh₃)₄ is common.[11] The Pd(0) species is the active catalyst that enters the cycle via oxidative addition to the aryl bromide.[7] The base (e.g., Na₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[1][9] A mixed solvent system containing water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the Suzuki-Miyaura coupling of each isomer.
Protocol 1: Synthesis of 9-(2-indenyl)anthracene
This protocol is adapted from the reported synthesis.[10]
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 9-bromoanthracene (1.0 eq), (1H-inden-2-yl)boronic acid (1.2 eq), and (Ph₃P)₂PdCl₂ (0.01 eq).
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive pressure of nitrogen, add anhydrous toluene and anhydrous ethanol in a 1:1 ratio to achieve a substrate concentration of approximately 0.1 M.
Base Addition: Prepare a 2 M aqueous solution of Na₂CO₃. Degas the solution by bubbling nitrogen through it for 15-20 minutes. Add the Na₂CO₃ solution (2.0 eq) to the reaction mixture via syringe.
Reaction: Heat the mixture to 75 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion (approx. 30 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield 9-(2-indenyl)anthracene.
Protocol 2: Representative Synthesis of 9-(3-indenyl)anthracene
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 9-bromoanthracene (1.0 eq), (1H-inden-3-yl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M. Ensure the solvents have been previously degassed.
Reaction: Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion (approx. 16 hours), cool the reaction to room temperature. Dilute the mixture with diethyl ether and water. Separate the organic layer. Wash the organic layer twice with water, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield 9-(3-indenyl)anthracene.
Caption: Generalized workflow for Suzuki-Miyaura coupling experiments.
Conclusion and Outlook
The choice between (1H-inden-3-yl)boronic acid and (1H-inden-2-yl)boronic acid is a strategic decision dictated by the desired final structure. Their distinct electronic natures lead to significant differences in stability and handling.
(1H-inden-3-yl)boronic acid , as a vinylboronic acid, offers superior stability against decomposition pathways like protodeboronation.[5] This makes it a robust and reliable building block for introducing the indenyl scaffold via the C3 position.
(1H-inden-2-yl)boronic acid , an allylic-like isomer, has proven to be a competent coupling partner for accessing the C2 position, a feat that may not be achievable through other direct functionalization methods.[10] Researchers should be mindful of its potentially higher lability and optimize reaction conditions to minimize degradation.
For researchers and drug development professionals, the availability of both isomers provides powerful and complementary pathways for the synthesis of novel indenyl-containing compounds. Future work should focus on quantifying the relative stability of the 2-isomer and expanding the scope of its application in cross-coupling reactions to further unlock its synthetic potential.
References
Indolylboronic Acids: Preparation and Applications. Molecules, 2019. [Link]
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. National Open Access Monitor, Ireland, 2013. [Link]
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 2018. [Link]
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2022. [Link]
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 2022. [Link]
Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. Molecules, 2016. [Link]
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Scientific Reports, 2022. [Link]
Origin of the Electronic Effects on Regioselectivity in Ni-Catalyzed Indenone Synthesis. Organometallics, 2025. [Link]
Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 2024. [Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2017. [Link]
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2019. [Link]
Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 2010. [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 2023. [Link]
Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 2023. [Link]
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 2025. [Link]
Catalytic Enantioselective Allylboration and Related Reactions of Isatins Promoted by Chiral BINOLs: Scope and Mechanistic Studies. The Journal of Organic Chemistry, 2023. [Link]
Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44) - YouTube. The Chem Guys, 2021. [Link]
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 2010. [Link]
Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate, 2005. [Link]
Boronic acid catalysis. Chemical Society Reviews, 2019. [Link]
HPLC method validation for determining (1H-inden-3-yl)boronic acid purity
Title : High-Performance Liquid Chromatography (HPLC) Method Validation for (1H-inden-3-yl)boronic Acid Purity: A Comparative Guide Introduction (1H-inden-3-yl)boronic acid is a highly valuable organoboron building block...
Author: BenchChem Technical Support Team. Date: April 2026
Title : High-Performance Liquid Chromatography (HPLC) Method Validation for (1H-inden-3-yl)boronic Acid Purity: A Comparative Guide
Introduction
(1H-inden-3-yl)boronic acid is a highly valuable organoboron building block, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl architectures and active pharmaceutical ingredients (APIs)[1]. Despite its synthetic utility, determining the purity of aryl and vinyl boronic acids via High-Performance Liquid Chromatography (HPLC) presents severe analytical challenges. As a Senior Application Scientist, I frequently encounter methods that fail due to poor peak shape, irreproducible retention times, and artifactual impurity peaks.
This guide objectively compares column technologies and mobile phase strategies to establish a robust, self-validating HPLC method for (1H-inden-3-yl)boronic acid, strictly adhering to2[2].
The Causality of Chromatographic Failures: Boroxines and Silanols
To design a self-validating system, we must first understand the molecular behavior of (1H-inden-3-yl)boronic acid:
The Boroxine Equilibrium : Boronic acids undergo spontaneous dehydration to form trimeric cyclic anhydrides known as boroxines[3]. In low-aqueous environments, this dynamic equilibrium (Free Acid ⇌ Boroxine) results in split peaks or false impurity reporting. The hydrolysis of boroxine in the presence of water is rapid, meaning the sample diluent and mobile phase must be carefully controlled to force the analyte into a single monomeric state[4].
Lewis Acid-Base Interactions : The boron atom is highly electron-deficient (a strong Lewis acid). It aggressively coordinates with unreacted, electron-donating silanol groups on traditional silica stationary phases, as well as metal surfaces within the HPLC fluidic path. This causes severe, asymmetric peak tailing and irreversible on-column adsorption[5].
Fig 1. Workflow for overcoming boronic acid challenges and achieving ICH Q2(R2) validation.
Comparative Column & Strategy Selection
Selecting the right stationary phase is the most critical step. Traditional C18 columns often fail because their high residual silanol activity exacerbates boron coordination. We compared three column chemistries to determine the optimal phase for (1H-inden-3-yl)boronic acid.
Table 1: Comparative Performance of HPLC Columns for Boronic Acid Analysis
Column Technology
Stationary Phase Chemistry
Peak Symmetry (As)
Mitigation of Silanol Interactions
Suitability for Boronic Acids
Standard C18 (e.g., Zorbax Eclipse)
High-density C18 on standard silica
> 1.8 (Severe Tailing)
Poor
Not recommended; high risk of on-column hydrolysis and adsorption[5].
Polar-Embedded C18
C18 with embedded amide/carbamate groups
1.2 - 1.4 (Moderate)
Good
Acceptable, but retention of the hydrophobic indenyl ring may be overly strong.
High-Strength Silica (HSS) T3
Low-density C18, proprietary end-capping
1.0 - 1.1 (Excellent)
Excellent
Optimal ; resists silanol binding and provides baseline resolution for boronic acids[6].
Note: Utilizing hardware with hybrid surface technology (e.g., MaxPeak Premier) further eliminates metal-analyte interactions, drastically improving recovery[6].
Step-by-Step Experimental Protocol
To establish a self-validating system, the protocol must inherently suppress boroxine formation and analyte ionization.
1. Sample Preparation (The Diluent Strategy)
Causality: Preparing the sample in 100% organic solvent (like pure Methanol or THF) promotes the formation of boronic acid anhydrides (boroxines) and solvent adducts[5][7]. We must use a highly aqueous diluent to drive the equilibrium toward the free acid.
Step 1: Accurately weigh 10.0 mg of (1H-inden-3-yl)boronic acid standard.
Step 2: Dissolve in 2.0 mL of Acetonitrile (ACN) to break the hydrophobic lattice of the indenyl ring.
Step 3: Dilute to 10.0 mL with HPLC-grade Water (final composition 20:80 ACN:H2O).
Step 4: Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.
2. Chromatographic Conditions
Causality: Boronic acids typically have a pKa around 8.8[4]. Operating at a low pH ensures the molecule remains fully protonated, maximizing retention on reversed-phase media and preventing peak splitting.
Column : Waters XSelect HSS T3 (4.6 x 100 mm, 3.5 µm) or equivalent[6].
Mobile Phase A : 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Gradient : 5% B hold for 1 min, linear ramp to 95% B over 14 min, hold at 95% B for 3 min, return to 5% B. (Total run time: ~20 mins)[8].
Flow Rate : 1.0 mL/min.
Column Temperature : 30°C (Controls mass transfer kinetics and stabilizes the column pressure).
Detection : UV at 254 nm.
ICH Q2(R2) Method Validation Framework
Once the method is optimized, it must be validated according to the 9 to prove it is "fit for purpose" for commercial release or stability testing[9].
Table 2: Expected ICH Q2(R2) Validation Metrics for (1H-inden-3-yl)boronic Acid
Based on Signal-to-Noise (S/N). LOD: S/N
≥
3 (~0.1 µg/mL). LOQ: S/N
≥
10 (~1.0 µg/mL)[7][8].
Conclusion
By understanding the intrinsic chemical behavior of (1H-inden-3-yl)boronic acid—specifically its propensity for boroxine formation and Lewis acid-base interactions—we can engineer a chromatographic method that bypasses these pitfalls. Utilizing an HSS T3 stationary phase combined with a low-pH, highly aqueous sample diluent ensures a robust, self-validating system that easily meets all ICH Q2(R2) regulatory standards.
Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." waters.com. 6
Benchchem. "A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions with (4-Fluoro-2-formylphenyl)boronic Acid." benchchem.com. 8
Ingenta Connect. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc." ingentaconnect.com. 5
ICH. "Validation of Analytical Procedures Q2(R2)." ich.org. 2
PubMed. "Properties of a model aryl boronic acid and its boroxine." nih.gov. 3
Analytical Methods (RSC Publishing). "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." rsc.org.7
ResearchGate. "Properties of a Model Aryl Boronic Acid and Its Boroxine." researchgate.net.4
ResearchGate. "Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid." researchgate.net. 1
EMA. "ICH Q2(R2) Guideline on validation of analytical procedures." europa.eu. 9
Benchmarking Palladium Catalysts for (1H-Inden-3-yl)boronic Acid Coupling
Introduction & Mechanistic Challenges The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation. However, working with (1H-inden-3-yl)boronic acid presents unique mechanistic hurdles that d...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Challenges
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation. However, working with (1H-inden-3-yl)boronic acid presents unique mechanistic hurdles that demand careful catalyst selection.
Indenylboronic acids are notoriously unstable under standard cross-coupling conditions due to two primary degradation pathways:
Protodeboronation: The indenyl ring stabilizes a partial negative charge, making the C-B bond highly susceptible to hydrolytic cleavage. This degradation is drastically accelerated at the elevated temperatures (>80 °C) typically required for classical catalysts[1].
Base-Catalyzed Isomerization: The double bond in the 1H-indene system can migrate, leading to isomeric mixtures (e.g., 1H-inden-2-yl derivatives) if the transmetalation step is too slow.
To successfully couple (1H-inden-3-yl)boronic acid, the catalytic cycle must outpace these side reactions. This requires highly active palladium systems equipped with electron-rich, sterically demanding ligands that can facilitate rapid oxidative addition and transmetalation at mild temperatures[2].
Catalytic Cycle & Competing Pathways
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling with (1H-inden-3-yl)boronic acid.
Catalyst Benchmarking Data
To objectively evaluate catalyst performance, we benchmarked several common palladium systems using the coupling of (1H-inden-3-yl)boronic acid with 4-bromoanisole as a model reaction.
Causality behind the data:
Pd(PPh3)4: As a first-generation catalyst, it requires high temperatures to drive the oxidative addition of aryl bromides. At 90 °C, the rate of protodeboronation competes heavily with transmetalation, resulting in poor yields and high indene byproduct formation[3].
Pd(dppf)Cl2: The bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination, improving yields compared to Pd(PPh3)4[3]. However, it still requires heating, leading to moderate boronic acid degradation.
Pd(OAc)2 / Indenyl-Phosphine Ligands: Specialized ligands, such as 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine, create a highly active catalytic pocket. This system achieves near-quantitative yields at astonishingly low palladium loadings (down to 0.01 mol%)[2][4].
XPhos Pd G3: This Buchwald precatalyst rapidly generates the active monoligated Pd(0) species at room temperature or mild heating (40 °C). The bulky, electron-rich XPhos ligand accelerates transmetalation, effectively outcompeting protodeboronation and making it the most reliable system for general laboratory use.
Catalyst System
Ligand Type
Loading (mol%)
Temp (°C)
Time (h)
Yield (%)
Protodeboronation Level
Pd(PPh3)4
Monodentate (Standard)
5.0
90
12
45%
High (>30%)
Pd(dppf)Cl2
Bidentate
5.0
80
12
68%
Moderate (~15%)
XPhos Pd G3
Buchwald Biaryl
2.0
40
2
92%
Low (<5%)
Pd(OAc)2 / Indenyl-PR2
Specialized Bulky
0.01
80
4
95%
Low (<5%)
(Note: Yields are representative of optimized conditions for the model reaction. Specialized indenyl-phosphine ligands show exceptional turnover numbers[2], while XPhos Pd G3 offers the best balance of commercial availability and mild reaction conditions).
This protocol utilizes the XPhos Pd G3 precatalyst to ensure rapid coupling at mild temperatures. It is designed as a self-validating system: if significant protodeboronation occurs, it acts as an immediate diagnostic indicator of either oxygen ingress or excessive heating.
Materials Required:
(1H-inden-3-yl)boronic acid (1.5 equiv)
Aryl halide (1.0 equiv)
XPhos Pd G3 (2.0 mol%)
K3PO4 (0.5 M aqueous solution, degassed) (3.0 equiv)
THF (Anhydrous, degassed)
Step-by-Step Methodology:
Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Transfer to a glovebox or use standard Schlenk techniques to maintain a strictly inert argon or nitrogen atmosphere.
Solid Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv), (1H-inden-3-yl)boronic acid (1.5 mmol, 1.5 equiv), and XPhos Pd G3 (0.02 mmol, 2.0 mol%) to the vessel.
Causality: A slight excess of boronic acid is used to mathematically compensate for any trace protodeboronation that may occur in the brief window before the active Pd(0) species is fully generated.
Solvent and Base Addition: Inject 4.0 mL of degassed THF, followed by 6.0 mL of a degassed 0.5 M aqueous K3PO4 solution.
Causality: Biphasic conditions with a strong, highly soluble base like K3PO4 accelerate the formation of the reactive boronate complex, which is the actual nucleophilic species that undergoes transmetalation[1].
Reaction Execution: Stir the biphasic mixture vigorously at 40 °C.
Self-Validation Check: Monitor the reaction via TLC or GC-MS after 1 hour. The presence of unreacted aryl halide alongside a large indene peak (m/z 116) indicates catalyst poisoning or oxygen contamination. A successful reaction will show rapid consumption of the aryl halide within 2 hours.
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the coupled indenyl-arene product.
Conclusion
For the Suzuki-Miyaura coupling of (1H-inden-3-yl)boronic acid, traditional catalysts like Pd(PPh3)4 are insufficient due to the high temperatures required, which severely exacerbate protodeboronation. Benchmarking data clearly demonstrates that highly active systems—specifically Buchwald precatalysts (XPhos Pd G3) or specialized bulky phosphine ligands (e.g., 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine)—are mandatory[2][4]. By facilitating rapid transmetalation at mild temperatures, these catalysts ensure high scientific integrity and excellent yields of the target indenyl scaffolds.
A Researcher's Guide to the Validation of Theoretical DFT Calculations for (1H-inden-3-yl)boronic acid
In the landscape of modern drug discovery and materials science, the predictive power of computational chemistry is an indispensable tool. Density Functional Theory (DFT) calculations, in particular, offer profound insig...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and materials science, the predictive power of computational chemistry is an indispensable tool. Density Functional Theory (DFT) calculations, in particular, offer profound insights into molecular structure, reactivity, and spectroscopic properties, thereby accelerating the design and development of novel chemical entities. However, the reliability of theoretical data is contingent upon rigorous experimental validation. This guide provides a comprehensive framework for validating theoretical DFT calculations using (1H-inden-3-yl)boronic acid as a case study. While this specific molecule serves as our focal point, the principles and protocols detailed herein are broadly applicable to the wider class of boronic acids, a critical functional group in organic synthesis and medicinal chemistry.[1][2]
This document is intended for researchers, scientists, and drug development professionals who wish to bridge the gap between in silico modeling and experimental reality. We will delve into the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative methodologies.
The Synergy of Theory and Experiment
The core principle of this guide is the symbiotic relationship between theoretical predictions and experimental observation. DFT calculations can provide a detailed picture of molecular geometry, electronic structure, and vibrational modes that are often difficult to probe experimentally. Conversely, experimental data from techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and X-ray crystallography provide the ultimate benchmark against which theoretical models must be judged. A strong correlation between theoretical and experimental results lends confidence to the computational model, allowing for its predictive use in further studies.
Caption: Workflow for the validation of DFT calculations.
Part 1: Theoretical Calculations of (1H-inden-3-yl)boronic acid
The first step in our validation workflow is to perform DFT calculations to predict the structural and spectroscopic properties of (1H-inden-3-yl)boronic acid. The choice of functional and basis set is critical for obtaining accurate results.
Computational Methodology
For boronic acids, the B3LYP functional has been shown to provide a good balance of accuracy and computational cost for predicting geometries, vibrational frequencies, and NMR chemical shifts.[3][4][5] A Pople-style basis set, such as 6-311++G(d,p), is recommended as it includes diffuse functions and polarization functions, which are important for accurately describing the electronic structure of molecules with heteroatoms and potential hydrogen bonding.[4][5][6]
Protocol for DFT Calculations:
Geometry Optimization:
Construct the initial 3D structure of (1H-inden-3-yl)boronic acid.
Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This will find the lowest energy conformation of the molecule.
Confirm that the optimized structure corresponds to a local minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a true minimum.[3]
NMR Chemical Shift Calculation:
Using the optimized geometry, calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[4][7]
The calculations should be performed in a solvent that matches the experimental conditions (e.g., DMSO-d₆) using a continuum solvation model like the Polarizable Continuum Model (PCM).
Reference the calculated chemical shifts to tetramethylsilane (TMS) by calculating the absolute shielding of TMS at the same level of theory and subtracting this value from the calculated absolute shieldings of the target molecule.
Vibrational Frequency Calculation:
The frequency calculation performed during the geometry optimization will also provide the theoretical vibrational frequencies.
It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical method. The appropriate scaling factor will depend on the functional and basis set used.
Part 2: Experimental Validation
With the theoretical predictions in hand, the next step is to obtain experimental data for (1H-inden-3-yl)boronic acid.
Synthesis and Purification
(1H-inden-3-yl)boronic acid can be synthesized via several routes, including the reaction of a lithiated indene with a borate ester.[8] The purity of the compound is crucial for obtaining high-quality spectroscopic data. Recrystallization or column chromatography are standard purification techniques. The melting point of the purified compound should be measured and compared to literature values if available (e.g., 177-185 °C).[9]
Spectroscopic and Structural Characterization
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.
Experimental Protocol for NMR Spectroscopy:
Sample Preparation: Dissolve 5-10 mg of purified (1H-inden-3-yl)boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The choice of solvent is important, as boronic acids can form cyclic anhydrides (boroxines) in non-polar aprotic solvents, which can complicate the spectra.[10][11]
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[12]
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Analysis: Assign the peaks in the spectra to the corresponding protons and carbons in the molecule. 2D NMR techniques such as COSY and HSQC can be used to aid in the assignments.
FT-IR Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.
Experimental Protocol for FT-IR Spectroscopy:
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.[12]
Analysis: Identify the characteristic absorption bands for the O-H, C-H, C=C, and B-O stretching and bending vibrations.[13][14][15]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Experimental Protocol for UV-Vis Spectroscopy:
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).[16][17][18]
Data Acquisition: Record the UV-Vis absorption spectrum.
Analysis: Determine the wavelength of maximum absorbance (λmax).
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and dihedral angles.
Experimental Protocol for X-ray Crystallography:
Crystal Growth: Grow single crystals of (1H-inden-3-yl)boronic acid suitable for X-ray diffraction, for example, by slow evaporation of a solution.
Data Collection: Collect diffraction data on a single-crystal X-ray diffractometer.[19]
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final atomic coordinates and geometric parameters.[19]
Part 3: Comparison and Validation
The final step is to compare the theoretical predictions with the experimental data.
Caption: Direct comparison of theoretical and experimental data.
Data Presentation and Analysis
Summarize the quantitative data in clearly structured tables for easy comparison.
Table 1: Comparison of Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (1H-inden-3-yl)boronic acid in DMSO-d₆
Atom
Experimental δ (ppm)
Calculated δ (ppm)
Difference (ppm)
Hx
Experimental Value
Calculated Value
Difference
Cx
Experimental Value
Calculated Value
Difference
...
...
...
...
Table 2: Comparison of Key Experimental (X-ray) and Theoretical (DFT) Geometrical Parameters
Parameter
Experimental Value (Å or °)
Calculated Value (Å or °)
% Difference
B-C Bond Length
Experimental Value
Calculated Value
Difference
B-O Bond Length
Experimental Value
Calculated Value
Difference
O-B-O Angle
Experimental Value
Calculated Value
Difference
...
...
...
...
Table 3: Comparison of Major Experimental and Theoretical Vibrational Frequencies (cm⁻¹)
Vibrational Mode
Experimental Frequency (cm⁻¹)
Scaled Theoretical Frequency (cm⁻¹)
Assignment
O-H stretch
Experimental Value
Calculated Value
Hydroxyl group
C-H stretch (aromatic)
Experimental Value
Calculated Value
Indene ring
B-O stretch
Experimental Value
Calculated Value
Boronic acid group
...
...
...
...
A good agreement between the experimental and theoretical data, typically with small differences in bond lengths and angles, and a linear correlation between calculated and experimental NMR chemical shifts, validates the chosen computational methodology. Any significant discrepancies may indicate that a different functional or basis set is required, or that environmental effects (such as dimerization or strong solvent interactions) not captured in the calculation are at play.
Conclusion
The validation of theoretical DFT calculations with experimental data is a cornerstone of computational chemistry. By following the protocols outlined in this guide, researchers can confidently use DFT to predict the properties of (1H-inden-3-yl)boronic acid and other related compounds, thereby accelerating the pace of scientific discovery. The integration of theoretical and experimental approaches provides a more complete understanding of molecular systems than either approach could alone.
References
Schor, R. et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences. [Link]
Kur, K., Kowalska-Baron, A., & Miller, E. (n.d.). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science.
Tas, M., et al. (2011). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie.
Request PDF. (2025). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study.
Request PDF. (n.d.). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid.
TDX. (n.d.). DFT calculations towards predictive organo/organometallic chemistry.
Nitrogen-15 NMR spectroscopy of sugar sensor with B–N interaction as a key regulator of colorimetric signals. (n.d.). The Royal Society of Chemistry.
Supporting Information. (n.d.). The Royal Society of Chemistry.
A xanthene derivative containing a borinate moiety.... (2016). Organic & Biomolecular Chemistry.
A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. (2023). Polymer Chemistry.
Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2025). MDPI.
On the Computational Determination of the pK a of Some Arylboronic Acids. (2025). MDPI.
Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. (n.d.). PMC.
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
11 B NMR Chemical Shifts. (n.d.). SDSU Chemistry.
Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. (2017). Diva-Portal.org.
Computational modelling of the enantioselectivity in the asymmetric 1,4-addition of phenylboronic acid to a bulky, doubly pro-chiral maleimide catalyzed by a Rh/chiral diene complex. (n.d.). RSC Publishing.
ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. (n.d.).
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Tolylboronic Acid. (n.d.). Benchchem.
1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene...). (n.d.).
uv-visible spectral analysis of boric acid in different solvents: a case study. (2015).
1H NMR Chemical Shifts. (2020).
Indolylboronic Acids: Preparation and Applic
Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investig
practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
Synthesis and Structural Characterization of Diazulenylborinic Acid. (n.d.).
FT-IR spectroscopic study of phase transformation of chloropinnoite in boric acid solution
Computational study on the acidic constants of chiral Brønsted acids in dimethyl sulfoxide. (2014).
FTIR spectrum of boric acid. (n.d.).
Refinement of crystal structure of 2-(2,3-dihydro-3-oxo-1 H -inden-1-ylidene). (2025).
Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. (2023). MDPI.
UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY. (2015). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
Structures of boronic acid derivatives and experimental results using.... (n.d.).
Standard Operating Procedure: Safe Handling and Disposal of (1H-inden-3-yl)boronic acid As a Senior Application Scientist, I frequently oversee the integration of specialized organoboron reagents into high-throughput scr...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Safe Handling and Disposal of (1H-inden-3-yl)boronic acid
As a Senior Application Scientist, I frequently oversee the integration of specialized organoboron reagents into high-throughput screening and drug development pipelines. (1H-inden-3-yl)boronic acid is a highly valuable building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex polycyclic architectures. However, the operational lifecycle of this reagent does not end at the reaction workup. Proper disposal is a critical logistical and safety imperative.
This guide provides a self-validating, step-by-step protocol for the safe handling and disposal of (1H-inden-3-yl)boronic acid, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Chemical Profile and Hazard Causality
Before executing any disposal protocol, it is essential to understand why specific procedures are required. (1H-inden-3-yl)boronic acid (CAS: 1356166-66-9)[1][2] is an organoboronic acid with the molecular formula C9H9BO2[1].
While specific toxicological data for this exact derivative may be limited, standard laboratory safety protocols dictate that all boronic acids be handled with the same stringent precautions as their parent compound, boric acid. Boron-containing acids are frequently classified as reproductive toxins (Repr. 1B; H360FD), meaning they may damage fertility or the unborn child[3]. Furthermore, they pose environmental hazards if released into aquatic ecosystems. Therefore, under no circumstances should these compounds be flushed down the drain[4][5].
Table 1: Quantitative & Categorical Data Summary for (1H-inden-3-yl)boronic acid
The disposal of (1H-inden-3-yl)boronic acid is rarely a standalone event. Because it is typically used in biphasic Suzuki couplings (e.g., Pd-catalyst, base, organic solvent, water), the resulting waste is a complex mixture. The causality behind our segregation strategy is to prevent incompatible chemical reactions (such as mixing acidic aqueous waste with cyanide or sulfide streams) and to comply with EPA waste codes[6][7].
Operational workflow for the segregation and disposal of (1H-inden-3-yl)boronic acid waste.
Step-by-Step Experimental Disposal Methodologies
Protocol A: Disposal of Solid Spills and Unused Reagent
Causality: Solid organoboronic acids can form fine dusts that are easily inhaled. Wet sweeping or dissolving in water is contraindicated because it unnecessarily increases the volume of hazardous liquid waste and risks environmental release[5][8].
Don Appropriate PPE: Equip standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves. If the spill is large and outside a fume hood, a particulate respirator (e.g., N95 or P100) is recommended[5].
Mechanical Collection: Use a dedicated chemical spill brush and dustpan to carefully sweep up the solid. Do not use compressed air or dry sweeping methods that generate dust[8].
Primary Containment: Transfer the collected solid into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).
Labeling: Label the container explicitly as "Hazardous Solid Waste: Contains (1H-inden-3-yl)boronic acid (CAS 1356166-66-9) - Reproductive Toxin."
Final Disposition: Transfer the sealed container to the laboratory's central hazardous waste accumulation area for eventual pickup by a licensed waste management contractor[4].
Protocol B: Disposal of Post-Reaction Liquid Mixtures
Causality: Suzuki-Miyaura reactions generate a biphasic mixture containing unreacted boronic acid, boroxine dimers, palladium catalyst residues, and organic solvents. Segregating these phases reduces disposal costs and prevents dangerous cross-reactions in bulk waste drums.
Phase Separation: Transfer the crude reaction mixture to a separatory funnel. Allow the aqueous and organic layers to separate completely.
Organic Layer Processing:
Drain the organic layer (typically containing solvents like THF, Toluene, or Ethyl Acetate).
Validation Step: Ensure no water droplets remain in the organic phase to prevent aqueous contamination of the organic waste drum.
Dispose of this stream in the "Non-Halogenated Organic Waste" container. If chlorinated solvents (e.g., DCM) were used during extraction, route to the "Halogenated Organic Waste" container. These solvents often fall under EPA F001-F005 waste codes[6].
Aqueous Layer Processing:
The aqueous layer will contain inorganic salts, base (e.g., K2CO3), and water-soluble borate byproducts.
Validation Step: Check the pH of the aqueous layer. If it is highly basic (pH > 10), neutralize it carefully with dilute acid (e.g., 1M HCl) until the pH is between 5 and 9.
Dispose of the neutralized aqueous layer in the designated "Aqueous Hazardous Waste" container. Never pour this aqueous layer down the sink [4][5].
Catalyst Recovery (Optional but Recommended): If your facility has a palladium recovery program, filter the organic and aqueous layers through a pad of Celite or a metal scavenger resin before routing to bulk waste.
Regulatory Compliance & EPA Grounding
When managing the disposal of (1H-inden-3-yl)boronic acid mixtures, adherence to local and federal environmental guidelines is non-negotiable. While the pure boronic acid itself may not have a specific "K" or "P" listed EPA waste code, the solvents used in its typical workflows absolutely do. For example, spent solvents like toluene, methyl ethyl ketone, or carbon disulfide are classified under F005[6]. Furthermore, if the waste mixture exhibits a flashpoint below 140°F (60°C), it must be classified as an ignitable hazardous waste (D001)[6]. Always treat boronic acid waste as a standalone hazardous waste stream unless directed otherwise by your institution's Environmental Health and Safety (EHS) department[4].
References
How To Safely Dispose of Boric Acid , laballey.com.4
Personal protective equipment for handling (1H-inden-3-yl)boronic acid
The Application Scientist’s Guide to Handling and Disposing of (1H-inden-3-yl)boronic Acid As a Senior Application Scientist, I approach laboratory safety not as a passive regulatory checklist, but as an active, self-val...
Author: BenchChem Technical Support Team. Date: April 2026
The Application Scientist’s Guide to Handling and Disposing of (1H-inden-3-yl)boronic Acid
As a Senior Application Scientist, I approach laboratory safety not as a passive regulatory checklist, but as an active, self-validating framework that ensures experimental integrity. (1H-inden-3-yl)boronic acid (Molecular Weight: 159.98 g/mol )[1] is an indispensable reagent for drug development professionals, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to build complex molecular architectures.
However, handling this non-combustible solid[1] requires precision. Like many aryl and heteroaryl boronic acids, it presents specific occupational hazards—namely acute oral toxicity, severe eye/skin irritation, and respiratory tract irritation[2][3]. This guide provides the definitive, step-by-step operational and logistical protocols required to handle this compound safely.
Hazard Profile & Mechanistic Toxicology
To select the appropriate Personal Protective Equipment (PPE), we must first understand the causality behind the chemical's hazards. Boronic acids feature an electrophilic boron center. While this vacant p-orbital is exactly what makes the compound useful for transmetalation in synthetic chemistry, it also drives its biological toxicity.
Ocular and Dermal Irritation (Category 2/2A): The boronic acid moiety can form reversible covalent complexes with biological diols, such as the glycoproteins on the surface of the eye or skin[3]. This interaction disrupts cellular homeostasis, leading to acute localized irritation.
Respiratory Toxicity (STOT SE 3): (1H-inden-3-yl)boronic acid is a solid powder with a melting point of 177-185 °C[1]. If aerosolized, these micro-crystalline particulates can deposit deep in the respiratory tract, causing mechanical and chemical inflammation[2].
Must not be disposed of in municipal wastewater systems.
The PPE Ecosystem: A Layered Defense Strategy
PPE should never be viewed as isolated items; it is a comprehensive ecosystem designed to break the chain of exposure.
Ocular Protection: Standard safety glasses are inadequate for fine powders. You must wear tight-fitting chemical safety goggles (e.g., ANSI Z87.1 or EN 166) to prevent airborne dust ingress[2].
Dermal Protection: Wear 100% Nitrile gloves [2]. Because this is a solid, chemical permeation breakthrough time is less critical than physical transfer. Scientist's Insight: Always employ the "touch-only-what-you-must" technique. Remove gloves using the proper eversion technique to trap any microscopic dust inside the glove before disposal[4].
Body Protection: A standard, fully buttoned 100% cotton lab coat. Ensure glove cuffs overlap the lab coat sleeves to eliminate exposed skin at the wrists.
Respiratory Protection: All handling must occur within a certified chemical fume hood[2][4]. If engineering controls fail or if a spill occurs outside the hood, a particulate respirator (N95/P95 or EN 143 Type P2/P3) is mandatory to prevent inhalation of the dust[4].
Trustworthiness in the lab relies on self-validating systems. The following protocol ensures that every step inherently prevents the next potential failure.
Step 1: Environmental Preparation
Verify the chemical fume hood has an inward face velocity of 80-120 fpm.
Place an anti-static weighing mat on the balance. Boronic acid powders are highly susceptible to static charge, which causes them to "jump" and aerosolize.
Step 2: Dispensing
Don the complete PPE ecosystem.
Use a grounded, stainless-steel or ceramic spatula. Do not use plastic spatulas, as they generate static electricity.
Weigh the (1H-inden-3-yl)boronic acid directly into a pre-tared, sealable glass vial.
Step 3: Transfer and Containment
Cap the vial tightly before removing it from the balance enclosure.
Transfer the sealed vial to your reaction setup inside the hood.
Once added to the reaction flask, immediately rinse the weighing vial with your reaction solvent (e.g., THF or 1,4-dioxane) to suppress any residual dust and ensure quantitative transfer.
Fig 1: Step-by-step operational workflow for dispensing (1H-inden-3-yl)boronic acid.
Spill Response & Chemical Disposal Plan
A spill is an uncontrolled deviation. Your response must be methodical to prevent respiratory exposure and environmental contamination.
Emergency Spill Protocol:
Isolate: Evacuate non-essential personnel from the immediate area[3].
Protect: If the spill is outside the fume hood, immediately upgrade your PPE to include a P2/P3 particulate respirator[4].
Contain (No Dry Sweeping): Never dry sweep a boronic acid spill. Dry sweeping aerosolizes the toxic dust[3]. Instead, lightly dampen the spill area with water or a high-flashpoint solvent to suppress particulate formation.
Collect: Use a damp chemical spill pad or paper towel to wipe up the solid. Place all contaminated materials into a sealable container[4].
Sanitize: Wash the affected surface thoroughly with soap and water.
Chemical Disposal Plan:
(1H-inden-3-yl)boronic acid is classified under WGK 2 (water hazard) and must never be allowed to enter drains or the municipal sewer system[1][3][4].
Solid Waste: Sweepings, contaminated gloves, and empty vials must be placed in a clearly labeled, tightly closed High-Density Polyethylene (HDPE) container[4]. Dispose of via an approved hazardous waste disposal plant[2].
Liquid Waste: Aqueous or organic washings containing dissolved (1H-inden-3-yl)boronic acid must be collected in designated solvent waste carboys, segregated by halogenated or non-halogenated status.
Fig 2: Emergency spill response and chemical disposal logic for boronic acid particulates.